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Compound of Interest

Compound Name: 2-Iodophenylacetonitrile

Cat. No.: B1586883 Get Quote

Introduction: The Strategic Importance of 2-
Iodophenylacetonitrile in Modern Synthesis
In the landscape of drug discovery and materials science, the demand for versatile and

reactive chemical intermediates is paramount. 2-Iodophenylacetonitrile, also known by its

synonym 2-iodobenzyl cyanide, has emerged as a critical building block for the synthesis of

complex molecular architectures. Its strategic importance lies in the unique combination of a

reactive aryl iodide and a versatile nitrile functional group within a compact scaffold.

The ortho-positioning of the iodo and cyanomethyl groups creates a sterically defined and

electronically activated system. The carbon-iodine bond is the most reactive of the aryl halides

in palladium-catalyzed cross-coupling reactions, enabling facile carbon-carbon and carbon-

heteroatom bond formation under relatively mild conditions. Simultaneously, the acetonitrile

moiety serves as a linchpin for introducing further complexity, capable of hydrolysis, reduction,

or acting as a nucleophile after deprotonation. This dual reactivity makes 2-
iodophenylacetonitrile a highly sought-after precursor for a range of heterocyclic compounds,

particularly those with applications in medicinal chemistry.[1][2] This guide provides an in-depth

examination of its chemical properties, synthesis, and extensive reactivity, offering field-proven

insights for researchers and drug development professionals.

Chemical Structure and Nomenclature
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The foundational step in understanding any chemical entity is a firm grasp of its structure and

formal naming conventions.

IUPAC Name: 2-(2-Iodophenyl)acetonitrile

Synonyms: 2-Iodobenzyl cyanide, o-Iodophenylacetonitrile, Benzeneacetonitrile, 2-iodo-[3]

Chemical Formula: C₈H₆IN

Molecular Weight: 243.04 g/mol [4]

CAS Number: 40400-15-5[4]

The structure consists of a benzene ring substituted at the 1- and 2-positions with an iodine

atom and a cyanomethyl (-CH₂CN) group, respectively.

Caption: Chemical structure of 2-(2-Iodophenyl)acetonitrile.

Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectroscopic properties is

essential for its practical application, purification, and characterization.

Physical Properties
Property Value Source(s)

Appearance
White to light yellow solid or

colorless to yellow liquid
[3]

Boiling Point 113-120 °C at 0.5 mmHg [4]

Density 1.75 g/mL at 25 °C [4]

Refractive Index (n²⁰/D) 1.618 [4]

Flash Point >110 °C (>230 °F) [3]

Sensitivity Light sensitive [3]

Spectroscopic Characterization
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While publicly available, high-resolution spectra are limited, the following data are based on

established spectroscopic principles and data from commercial suppliers. This information is

critical for reaction monitoring and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show

characteristic signals for the aromatic protons and the benzylic methylene protons. Based on

substituent effects, the predicted chemical shifts (in CDCl₃) are:

Aromatic Protons (4H): δ 7.0-7.9 ppm (complex multiplet). The proton ortho to the iodine

(at C6) would be the most downfield, while the proton ortho to the cyanomethyl group (at

C3) would also be significantly shifted.

Methylene Protons (-CH₂-): δ 3.8-4.0 ppm (singlet). The electron-withdrawing nature of

both the adjacent nitrile and the iodophenyl ring deshields these protons.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides a

fingerprint of the carbon skeleton. Predicted chemical shifts (in CDCl₃) are:

Aromatic Carbons (6C): δ 100-140 ppm. The carbon bearing the iodine (C2) will have a

significantly lower chemical shift (approx. 100 ppm), which is a hallmark of iodo-

substituted carbons. The other aromatic carbons will appear in the typical aromatic region.

Nitrile Carbon (-CN): δ ~117 ppm. This is a characteristic shift for nitrile carbons.

Methylene Carbon (-CH₂-): δ ~25-30 ppm.

IR (Infrared) Spectroscopy: IR spectroscopy is particularly useful for identifying the nitrile

functional group.

C≡N Stretch: A strong, sharp absorption band is expected in the range of 2235–2185

cm⁻¹. This peak is characteristic of conjugated aromatic nitriles.[6][7]

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can provide

fragmentation patterns for structural elucidation.

Molecular Ion (M⁺): The exact mass is 242.9545 g/mol . The molecular ion peak would be

observed at m/z ≈ 243. A prominent peak at m/z = 116 would correspond to the loss of the
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iodine atom ([M-I]⁺).

Synthesis of 2-Iodophenylacetonitrile
The synthesis of 2-iodophenylacetonitrile can be approached through several routes. The

choice of method often depends on the availability of starting materials, scale, and desired

purity. A common and reliable laboratory-scale method involves the cyanation of a suitable

precursor like 2-iodobenzyl bromide.

Synthesis via Nucleophilic Substitution
This is one of the most direct methods, involving the reaction of 2-iodobenzyl bromide with a

cyanide salt. The causality behind this choice is the high reactivity of benzylic halides in Sₙ2

reactions.

2-Iodobenzyl Bromide
+ Sodium Cyanide

Solvent: DMSO or Acetone
Phase-Transfer Catalyst (optional)

Temperature: RT to 50°C

Reagents Sₙ2 Reaction
(Cyanation)

Conditions Aqueous Workup
(Quench, Extract)

Crude Product Column Chromatography
(Silica Gel) 2-IodophenylacetonitrilePure Product

2-Iodophenylacetonitrile

Suzuki Coupling
(with Boronic Acids)

Pd Cat.
Base

Heck Coupling
(with Alkenes)

Pd Cat.
Base

Sonogashira Coupling
(with Alkynes)

Pd/Cu Cat.
Base

Buchwald-Hartwig
Amination

Pd Cat.
Base

Isoquinoline Synthesis

Pd-Catalyzed
Cascade

Biaryl Acetonitriles Stilbene Derivatives Aryl-Alkyne Adducts N-Aryl Derivatives

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

